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L-Lysine-d4 (dihydrochloride)

Quantitative Proteomics Targeted Metabolomics SRM/MRM

Researchers relying on isotope dilution mass spectrometry (IDMS) for lysine quantification face significant analytical error when using mismatched internal standards. Unlabeled lysine or alternative variants (e.g., d3, d8) introduce retention time shifts and altered fragmentation, violating the co-elution principle essential for accurate matrix effect correction. L-Lysine-d4 (dihydrochloride) eliminates this risk by providing a precise 4-Da mass shift with near-identical physicochemical behavior to the native analyte. - Validated for absolute quantification per GB 5009.124-2016, achieving a limit of quantification (LOQ) of 0.2 mg/kg. - Supports multiplexed SILAC proteomics, enabling simultaneous turnover analysis of over 1,300 proteins. - Facilitates de novo peptide sequencing with a definitive +4 Da y-ion marker.

Molecular Formula C6H16Cl2N2O2
Molecular Weight 223.13 g/mol
Cat. No. B8082889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Lysine-d4 (dihydrochloride)
Molecular FormulaC6H16Cl2N2O2
Molecular Weight223.13 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2;;
InChIKeyJBBURJFZIMRPCZ-RGTYBCOQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: L-Lysine-d4 Dihydrochloride


L-Lysine-d4 (dihydrochloride) is a deuterium-labeled essential amino acid where four hydrogen atoms are replaced with deuterium . This dihydrochloride salt form enhances solubility and stability for research applications. As a stable isotope-labeled internal standard (SIL-IS), it is specifically utilized for absolute quantification of L-lysine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why L-Lysine-d4 Substitution Fails


For rigorous isotope dilution mass spectrometry (IDMS), precise structural and isotopic mimicry between the analyte and its internal standard is paramount. Unlabeled L-lysine fails to correct for matrix effects and ionization suppression. Alternative deuterated lysine variants (e.g., L-lysine-d3, L-lysine-d8) or 13C/15N-labeled lysine introduce different mass shifts, altering chromatographic retention times and MS/MS fragmentation patterns . This violates the core principle of IDMS, which demands near-identical physicochemical behavior to ensure co-elution and consistent ionization efficiency. Consequently, substituting L-lysine-d4 with a non-validated, mismatched internal standard in an established method—such as the one outlined in GB 5009.124-2016—directly compromises analytical accuracy and invalidates results .

Performance Evidence: L-Lysine-d4 vs. Analogs


MS/MS Transition Validation for SRM Quantification

In targeted LC-MS/MS using Selected Reaction Monitoring (SRM), L-Lysine-d4 demonstrates a distinct precursor-to-product ion transition (m/z 151.1379 → 88.11) compared to the unlabeled L-lysine transition (m/z 147.1128 → 84.08). This +4 Da mass shift, resulting from the four deuterium atoms, ensures complete spectral separation from the endogenous analyte, eliminating isotopic cross-talk and enabling accurate peak integration [1]. This performance is superior to L-lysine-d3 (+3 Da), which may suffer from incomplete resolution from the M+1 and M+2 natural abundance isotopes of the analyte in complex matrices, potentially introducing quantification bias.

Quantitative Proteomics Targeted Metabolomics SRM/MRM

Protein Turnover Kinetics in SILAC Workflows

In a validated six-plex Stable Isotope Labeling by Amino acids in Cell culture (SILAC) workflow, L-lysine-d4 (designated as K4) was employed as the 'medium' label, enabling the simultaneous analysis of protein dynamics across multiple conditions [1]. This study demonstrated the capability of this L-lysine-d4-enabled strategy to determine the 50% turnover time for 1,365 proteins in a high-throughput manner, with the bulk of proteins exhibiting a ~20-hour half-life [1]. While alternative heavy labels like L-lysine-d8 (K8) can achieve higher multiplexing, L-lysine-d4 (K4) is uniquely positioned as the standard 'medium' label in validated 3-plex and 6-plex workflows, offering a balanced mass shift that avoids the chromatographic retention time shifts sometimes observed with highly deuterated (d8) peptides.

Protein Turnover SILAC Proteomics

Codified Internal Standard for Food Testing

The Chinese National Food Safety Standard GB 5009.124-2016 specifies the use of L-lysine-[d4] HCl as the recommended internal standard for the determination of amino acids, including lysine, in foodstuffs via LC-MS . This codified method achieves a limit of detection (LOD) of 0.05 mg/kg and a limit of quantification (LOQ) of 0.2 mg/kg for lysine, with a mandated recovery range of 80-120% . This level of analytical rigor is not achievable with unlabeled lysine due to matrix effects. Substituting L-lysine-d4 with another deuterated form (e.g., L-lysine-d8) or an unvalidated 13C/15N analog would constitute a deviation from the standard method, requiring a full re-validation of the assay, which is a costly and time-intensive process for quality control laboratories.

Food Safety Regulatory Compliance Isotope Dilution

De Novo Peptide Sequencing with Mass Tag

The incorporation of L-lysine-d4 into proteins introduces a specific 4-Da mass tag at the carboxyl terminus of tryptic peptides [1]. In MS/MS experiments, this mass difference serves as an internal marker to unambiguously distinguish N- and C-terminal fragment ions (y-ions and b-ions) [1]. This signal specificity circumvents mass accuracy limitations inherent in de novo sequencing algorithms, leading to a higher confidence in peptide sequence assignments compared to using unlabeled peptides or peptides labeled with a different isotope pattern that does not produce this distinct 4-Da signature [2]. This is a critical advantage for identifying unknown proteins or characterizing post-translational modifications in discovery proteomics.

De Novo Sequencing Peptide Mapping Proteomics

Enhanced Solubility and Stability of Salt Form

L-Lysine-d4 is available in both hydrochloride and dihydrochloride salt forms. The dihydrochloride salt (CAS 203633-22-1) provides superior aqueous solubility and long-term stability compared to the free base form, which is prone to oxidation and degradation . While the hydrochloride salt (CAS 284664-96-6) is also stable, the dihydrochloride form offers a higher mass per mole, which can be advantageous for gravimetric preparation of highly concentrated stock solutions. Vendor datasheets confirm the dihydrochloride is a white to off-white solid with ≥95% purity and is specifically recommended for quantitative applications .

Formulation Stability Analytical Chemistry

L-Lysine-d4 Dihydrochloride Applications


Lysine Quantification by Isotope Dilution LC-MS/MS

Based on the codified method in GB 5009.124-2016, L-lysine-d4 dihydrochloride is used as the internal standard for the accurate quantification of lysine in complex matrices. The method employs acid hydrolysis, addition of L-lysine-d4 prior to sample preparation, and analysis by LC-MS/MS in MRM mode. This approach corrects for matrix effects and sample loss, achieving a validated LOQ of 0.2 mg/kg for lysine . This scenario is directly supported by the analytical accuracy evidence in Section 3.

Multiplexed Quantitative Proteomics with SILAC

In SILAC workflows, L-lysine-d4 (K4) is utilized as the 'medium' label to compare protein expression across three conditions (light, medium, heavy). As demonstrated by the six-plex proteome quantification study, this strategy enables the simultaneous determination of protein turnover kinetics for over 1,300 proteins, with a median 50% turnover time of approximately 20 hours [1]. This application leverages the validated 4-Da mass shift that minimizes retention time variability while providing clear spectral resolution, as detailed in Section 3.

De Novo Peptide Sequencing for Protein Identification

For the identification of unknown proteins or characterization of novel post-translational modifications, proteins are metabolically labeled with L-lysine-d4. Following tryptic digestion, the resulting peptides carry a +4 Da tag at their C-terminus. This tag serves as an unambiguous internal marker in MS/MS spectra, enabling the confident differentiation of y-ion and b-ion series, thereby greatly facilitating de novo peptide sequencing [2]. This scenario is a direct application of the structural evidence provided in Section 3.

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